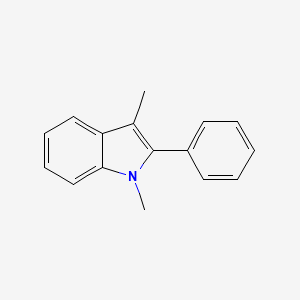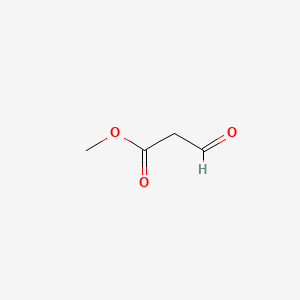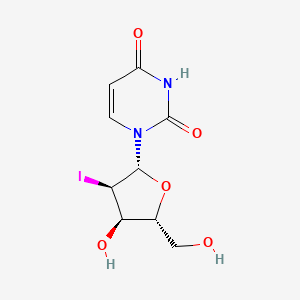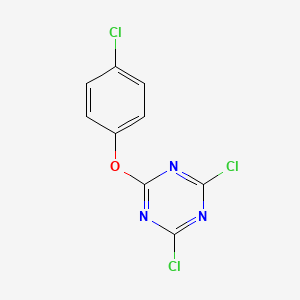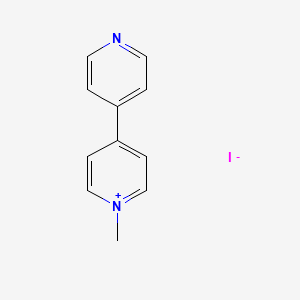![molecular formula C16H14ClN3O2 B1607508 Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 245728-43-2](/img/structure/B1607508.png)
Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the formula C16H14ClN3O2 and a molecular weight of 315.75 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and creation of new compounds. This process includes the addition of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is determined by its chemical formula, C16H14ClN3O2 . Further analysis of its structure can be conducted using techniques such as IR spectra and NMR .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to exhibit significant antiproliferative effects on cell lines, indicating their potential use in cancer treatment . The reaction mechanisms of these compounds are not yet fully understood, but they are believed to involve the inhibition of certain inflammatory mediators .Physical And Chemical Properties Analysis
Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a light brown to brown crystalline powder . More detailed physical and chemical properties can be obtained through further analysis .Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors
This compound has been found to be a potential multi-targeted kinase inhibitor . Specifically, it has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Apoptosis Inducers
The compound has also been found to induce apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . This suggests its potential use in cancer treatments.
Antibacterial Activity
Pyrrolo[2,3-d]pyrimidine derivatives, such as this compound, have been analyzed for their antibacterial activity . They have been screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
Antifungal Activity
These derivatives have also been screened for their antifungal activity . They have been tested against Aspergillus flavus, Aspergillus fumigates, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes .
Neuroprotective Agents
Triazole-pyrimidine derivatives, including this compound, have been developed as neuroprotective/anti-neuroinflammatory agents . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Anti-Neuroinflammatory Agents
As mentioned above, this compound has been developed as an anti-neuroinflammatory agent . This suggests its potential use in the treatment of neurodegenerative diseases .
Direcciones Futuras
The future of research into Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and similar compounds lies in further understanding their synthesis, properties, and biological activities. This includes exploring their potential use in the treatment of diseases such as cancer and tuberculosis , as well as further investigating their structure-activity relationships . The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit various kinases, including egfr, her2, vegfr2, and cdk2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth, division, and survival.
Mode of Action
Similar compounds have been found to inhibit kinase activity, thereby disrupting cell signaling pathways . This can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Kinase inhibitors typically disrupt cell signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been found to have promising cytotoxic effects against various cancer cell lines .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 4-chloro-5-methyl-7-phenylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-10(2)12-14(17)18-9-19-15(12)20(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMHLZSLGNDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C3=CC=CC=C3)N=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371322 | |
| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
245728-43-2 | |
| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245728-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)
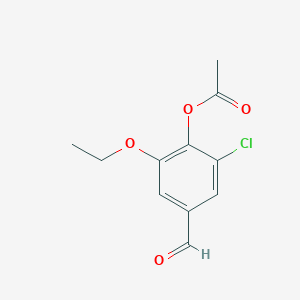
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)
